Navigating the Synthesis and Application of 4-Iodo-6-nitro-1H-indazole: A Technical Guide for Chemical Researchers
Navigating the Synthesis and Application of 4-Iodo-6-nitro-1H-indazole: A Technical Guide for Chemical Researchers
Introduction: The Strategic Importance of Substituted Indazoles
Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1] The specific arrangement of functional groups on the indazole core significantly dictates the molecule's chemical reactivity and therapeutic efficacy. The subject of this guide, 4-Iodo-6-nitro-1H-indazole, is a trifunctionalized heterocyclic compound. The presence of an iodine atom, a potent electron-withdrawing nitro group, and a reactive N-H group on the indazole scaffold makes it a highly valuable, albeit under-documented, building block in synthetic organic chemistry. The iodine atom, in particular, serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, a critical aspect of modern drug discovery.[1]
While specific experimental data for 4-Iodo-6-nitro-1H-indazole is sparse in publicly accessible literature, this guide will draw upon established principles and data from structurally similar isomers to provide a robust predictive and practical framework for its use.
Physicochemical and Spectroscopic Profile
| Property | Value / Prediction | Source / Basis |
| CAS Number | 885519-85-7 | [2] |
| Molecular Formula | C₇H₄IN₃O₂ | [2] |
| Molecular Weight | 289.03 g/mol | [2] |
| Appearance | Predicted to be a solid | Analogy |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in polar organic solvents like DMF, DMSO | Analogy |
Predicted Spectroscopic Data
A definitive published spectrum for 4-Iodo-6-nitro-1H-indazole is not available. However, we can predict the key spectral features based on the known effects of the substituents on the indazole ring.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The electron-withdrawing nitro group at the 6-position and the iodine at the 4-position will significantly influence the chemical shifts. The N-H proton will likely appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons attached to the nitro group (C6) and the iodine (C4) are expected to be significantly influenced.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected [M+H]⁺ ion would be approximately m/z 289.94.
Synthesis of Iodo-Nitro-Indazoles: A General Overview
General Protocol for the Iodination of a Nitro-Indazole Core
A common method for the synthesis of iodo-indazoles is the direct iodination of the indazole ring at the C3 position.[3][4] However, iodination at the C4 position is less common and would likely require a more specialized synthetic route, potentially involving directed ortho-metalation or starting from a pre-functionalized aniline.
A more plausible approach for the synthesis of 4-Iodo-6-nitro-1H-indazole would likely start from a substituted aniline precursor. For instance, a general method for preparing substituted indazoles involves the nitrosation of substituted 2-methyl-o-toluidines.[5]
Below is a generalized workflow for the synthesis of a substituted nitro-indazole, which could be adapted.
Caption: Plausible synthetic pathway for 4-Iodo-6-nitro-1H-indazole.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Iodo-6-nitro-1H-indazole is primarily dictated by the interplay of its three key functional groups: the C-I bond, the nitro group, and the indazole N-H.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the C4 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the nitro group generally makes the iodo-indazole more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.
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Suzuki-Miyaura Coupling: For the synthesis of 4-aryl or 4-heteroaryl indazoles.
-
Sonogashira Coupling: For the introduction of alkynyl groups at the C4 position.
-
Heck Coupling: For the formation of 4-alkenyl indazoles.
-
Buchwald-Hartwig Amination: For the synthesis of 4-amino indazoles.
Challenges and Considerations:
-
N-Protection: The unprotected N-H of the indazole can interfere with the catalytic cycle, often necessitating N-protection (e.g., with Boc or SEM groups) to prevent side reactions and catalyst inhibition.
-
Catalyst Selection: Catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling. Common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂ for Suzuki-Miyaura reactions.
Caption: Cross-coupling reactions of 4-Iodo-6-nitro-1H-indazole.
Reduction of the Nitro Group
The nitro group at the C6 position can be readily reduced to an amino group, providing a handle for further functionalization. This transformation is crucial for synthesizing a variety of substituted indazoles and for building more complex heterocyclic systems. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acidic medium.[3]
Potential Applications in Drug Discovery
Indazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Many indazole derivatives are potent kinase inhibitors, a critical class of molecules in cancer therapy.[6] The 4-Iodo-6-nitro-1H-indazole scaffold, after further functionalization, has the potential to be explored for various therapeutic targets. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates.[7]
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Iodo-6-nitro-1H-indazole is not widely available. However, based on the safety information for related nitroaromatic and iodo-compounds, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
-
Toxicity: Nitroaromatic compounds can be toxic and may cause irritation. Handle with care and avoid exposure.
Conclusion
4-Iodo-6-nitro-1H-indazole represents a synthetically versatile yet underexplored building block. While direct experimental data remains limited, a comprehensive understanding of its chemical properties and reactivity can be extrapolated from its structural analogues. Its potential for diversification through cross-coupling reactions at the C4-iodo position and functionalization of the C6-nitro group makes it a valuable intermediate for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis and characterization of this specific isomer is warranted to fully unlock its synthetic potential.
References
- Benchchem. A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. Benchchem.com. Accessed January 12, 2026.
- Benchchem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. Benchchem.com. Accessed January 12, 2026.
- Benchchem. 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.com. Accessed January 12, 2026.
- Benchchem. 3-Iodo-6-methyl-5-nitro-1H-indazole as an intermediate in organic synthesis. Benchchem.com. Accessed January 12, 2026.
- Sunway Pharm Ltd. 4-IODO-6-NITRO-1H-INDAZOLE - CAS:885519-85-7. sunwaypharm.com. Accessed January 12, 2026.
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Benchchem. Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.com. Accessed January 12, 2026.
- Google Patents. Methods for preparing indazole compounds. WO2006048745A1.
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- PubMed Central. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ncbi.nlm.nih.gov.
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